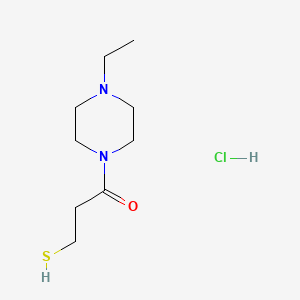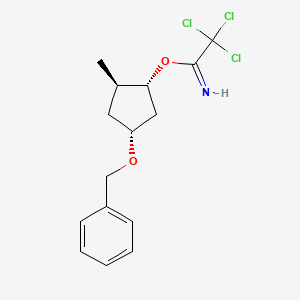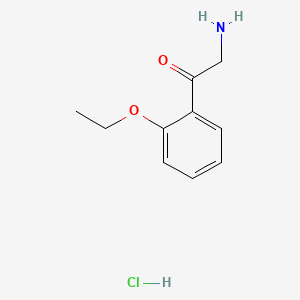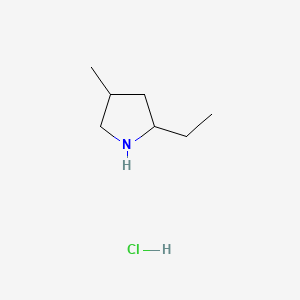
2-ethyl-4-methylpyrrolidine hydrochloride, Mixture of diastereomers
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-ethyl-4-methylpyrrolidine hydrochloride, Mixture of diastereomers” is a chemical compound with the molecular formula C7H16ClN . It is a mixture of diastereomers, which are stereoisomers that are not mirror images of each other . This product is intended for research use only.
Synthesis Analysis
The synthesis of a mixture of diastereomers like “2-ethyl-4-methylpyrrolidine hydrochloride” often involves the reaction of a racemate with an enantiomerically pure chiral reagent . For example, a racemic mixture of a chiral alcohol could be reacted with an enantiomerically pure carboxylic acid to produce a mixture of diastereomers . These diastereomers can then be separated due to their different physical properties .Molecular Structure Analysis
The molecular structure of “2-ethyl-4-methylpyrrolidine hydrochloride” can be represented by the InChI string: InChI=1S/C7H15N.ClH/c1-3-7-4-6 (2)5-8-7;/h6-8H,3-5H2,1-2H3;1H . The Canonical SMILES representation is: CCC1CC (CN1)C.Cl .Chemical Reactions Analysis
The chemical reactions involving “2-ethyl-4-methylpyrrolidine hydrochloride” could include its reaction with an enantiomerically pure chiral reagent to produce a mixture of diastereomers . These diastereomers can then be separated and the enantiomerically pure alcohols can be obtained through subsequent hydrolysis .Physical And Chemical Properties Analysis
The molecular weight of “2-ethyl-4-methylpyrrolidine hydrochloride” is 149.66 g/mol . It has 2 hydrogen bond donors, 1 hydrogen bond acceptor, and 1 rotatable bond . Its exact mass and monoisotopic mass are both 149.0971272 g/mol . The topological polar surface area is 12 Ų .Mecanismo De Acción
Propiedades
IUPAC Name |
2-ethyl-4-methylpyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-3-7-4-6(2)5-8-7;/h6-8H,3-5H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDFIEBZVQXGNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(CN1)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
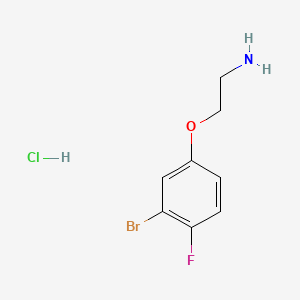

![2-[(morpholin-4-yl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid dihydrochloride](/img/structure/B6607758.png)
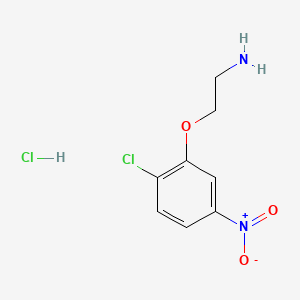
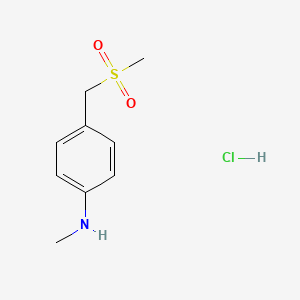



![tert-butyl N-[(tert-butoxy)carbonyl]-N-[(2-cyano-1,3-thiazol-4-yl)methyl]carbamate](/img/structure/B6607783.png)
